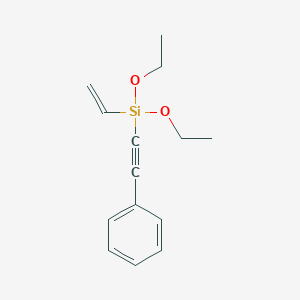
Methyl (1-methylpiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (1-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is part of the carbamate family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl (1-methylpiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 1-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions but are optimized for higher efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Methyl (1-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides
Mecanismo De Acción
The mechanism of action of methyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different biological activities.
Ethyl (1-methylpiperidin-3-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
Phenyl (1-methylpiperidin-3-yl)carbamate: A compound with a phenyl group, offering different chemical and biological properties
Uniqueness
Methyl (1-methylpiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine ring and carbamate group make it a versatile compound in various applications, from organic synthesis to drug design .
Propiedades
Número CAS |
183483-10-5 |
|---|---|
Fórmula molecular |
C8H16N2O2 |
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
methyl N-(1-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10-5-3-4-7(6-10)9-8(11)12-2/h7H,3-6H2,1-2H3,(H,9,11) |
Clave InChI |
HYQYNBCUHXUWGO-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-Methoxyphenyl)carbamoyl]amino}benzene-1-sulfonamide](/img/structure/B12553313.png)
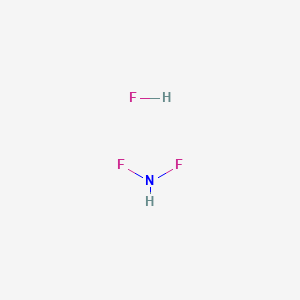
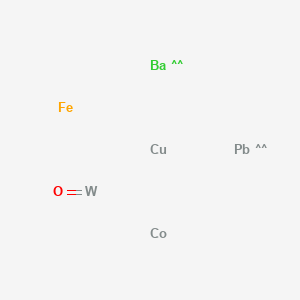
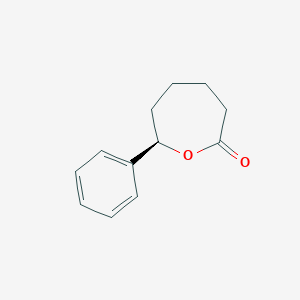
![[2-[[4-[(2-Amino-4-oxo-1,3-thiazol-5-yl)methyl]phenoxy]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate](/img/structure/B12553345.png)
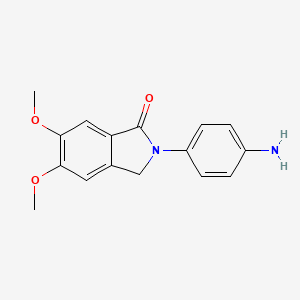
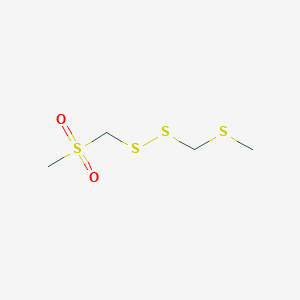
![1H-Cyclopropa[b]naphthalene, 3,6-dimethoxy-](/img/structure/B12553360.png)
![4-[(Trichloromethyl)sulfanyl]benzonitrile](/img/structure/B12553364.png)
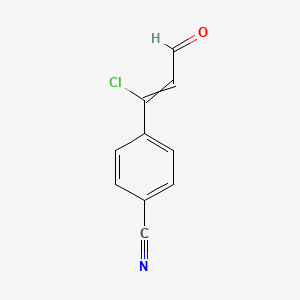
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

